molecular formula C13H14BrNO2 B153445 tert-Butyl 5-bromo-1H-indole-3-carboxylate CAS No. 1033265-51-8

tert-Butyl 5-bromo-1H-indole-3-carboxylate

Cat. No.: B153445
CAS No.: 1033265-51-8
M. Wt: 296.16 g/mol
InChI Key: FXCLXRQHVKTSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-1H-indole-3-carboxylate: is a synthetic organic compound with the molecular formula C13H14BrNO2 . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-1H-indole-3-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes the reaction of 5-bromoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: tert-Butyl 5-bromo-1H-indole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of indole derivatives.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it a valuable building block for various applications .

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • N-Boc-5-bromoindole
  • tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

Comparison: tert-Butyl 5-bromo-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the tert-butyl ester group can enhance its stability and solubility compared to other indole derivatives .

Biological Activity

Tert-Butyl 5-bromo-1H-indole-3-carboxylate, also known as N-Boc-5-bromoindole, is a synthetic compound belonging to the indole family. Indoles are recognized for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound exhibits a broad spectrum of biological activities attributed to its interactions with various molecular targets. The compound is known to influence several biochemical pathways, including:

  • Antiviral and Antimicrobial Activity : Indole derivatives have shown potential in inhibiting viral replication and exhibiting antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

The biochemical properties of this compound are still under investigation. Preliminary studies suggest that it binds with high affinity to multiple receptors, which could be beneficial for developing new therapeutic agents. Key biochemical characteristics include:

PropertyDescription
Molecular FormulaC12H14BrN2O2
Molecular Weight296.15 g/mol
SolubilitySoluble in organic solvents like DMSO and ethanol
StabilitySensitive to light and moisture; requires proper storage conditions

Cellular Effects

In vitro studies have demonstrated that this compound can affect cellular functions, including:

  • Gene Expression : The compound may alter the expression levels of genes involved in cell growth and apoptosis.
  • Cell Signaling Pathways : It has been shown to influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Dosage Effects

The biological effects of this compound vary significantly with dosage. Studies indicate:

  • Threshold Effects : Low concentrations may enhance cellular functions, while higher doses can lead to cytotoxicity.
  • Adverse Effects : At elevated levels, it may induce toxic effects in various cell lines, necessitating careful dosage management in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Research highlighted its efficacy against specific bacterial strains, demonstrating inhibition zones comparable to established antibiotics.
  • Neuroprotective Effects : In neuroblastoma models, this compound exhibited protective effects against oxidative stress-induced damage, indicating potential for treating neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 5-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCLXRQHVKTSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647745
Record name tert-Butyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033265-51-8
Record name tert-Butyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.